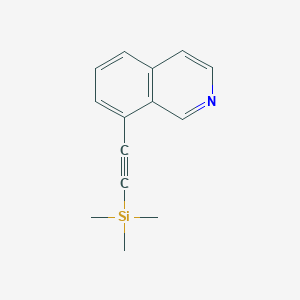

8-((Trimethylsilyl)ethynyl)isoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

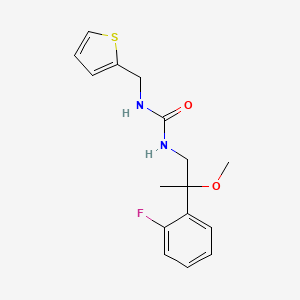

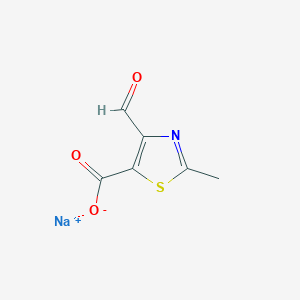

8-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound with the CAS Number: 1823440-48-7 . It has a molecular weight of 225.37 . The IUPAC name for this compound is 8-((trimethylsilyl)ethynyl)isoquinoline .

Molecular Structure Analysis

The InChI code for 8-((Trimethylsilyl)ethynyl)isoquinoline is 1S/C14H15NSi/c1-16(2,3)10-8-13-6-4-5-12-7-9-15-11-14(12)13/h4-7,9,11H,1-3H3 . This indicates that the compound has a structure based on an isoquinoline core, with a trimethylsilyl ethynyl group attached at the 8-position.Physical And Chemical Properties Analysis

8-((Trimethylsilyl)ethynyl)isoquinoline is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .科学的研究の応用

Regiospecific Synthesis of Isoquinoline Alkaloids

Trimethylsilyl groups are effective as activating groups for controlling regiochemistry in tetrahydroisoquinoline synthesis via the Pictet-Spengler reaction. This allows for precise synthesis of specific isoquinoline derivatives, showcasing the utility of trimethylsilyl in directing chemical reactions to produce desired molecular structures (Miller & Tsang, 1988).

Development of Anti-parasitic Compounds

Research on the insertion of isocyanides into N-Si bonds, involving trimethylsilyl chloride as an activating agent, has led to the synthesis of compounds exhibiting significant activity against parasites like Trypanosoma brucei and T. cruzi. This highlights the potential of using trimethylsilyl-containing compounds in the development of new therapeutic agents (Luque et al., 2019).

Iridium-Catalyzed Addition Reactions

The addition of ethynyltrimethylsilane to quinolines and isoquinolines activated by acyl chloride, catalyzed by iridium complexes, affords trimethylsilyl-ethynyl derivatives. This demonstrates the role of trimethylsilyl groups in facilitating metal-catalyzed addition reactions, opening pathways to synthesize diverse organic compounds (Yamazaki, Fujita, & Yamaguchi, 2004).

Synthesis of Isoquinolines and Pyridines

Palladium-catalyzed iminoannulation of internal alkynes with tert-butylimines demonstrates the versatility of trimethylsilyl-substituted alkynes in the annulation process to produce heterocyclic products. This research shows the utility of these compounds in complex chemical syntheses, especially in creating structures relevant to medicinal chemistry (Roesch, Zhang, & Larock, 2001).

Antitumor Activity of Methoxy-Indoloisoquinolines

The synthesis and biological evaluation of methoxy-indolo[2,1-a]isoquinolines, and their dihydroderivatives, highlight the potential of trimethylsilyl-containing compounds in the development of new anticancer agents. Some of these compounds have shown significant cytostatic activity in vitro against cancer cells (Ambros, Angerer, & Wiegrebe, 1988).

Safety and Hazards

特性

IUPAC Name |

2-isoquinolin-8-ylethynyl(trimethyl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)10-8-13-6-4-5-12-7-9-15-11-14(12)13/h4-7,9,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAPASNVVPNCRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC2=C1C=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((Trimethylsilyl)ethynyl)isoquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2919775.png)

![4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one](/img/structure/B2919776.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B2919780.png)

![N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide](/img/structure/B2919781.png)

![1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2919783.png)

![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)